molecular formula C9H13NO3 B1346286 Ethyl 6-cyano-2-oxohexanoate CAS No. 890097-91-3

Ethyl 6-cyano-2-oxohexanoate

Cat. No.: B1346286
CAS No.: 890097-91-3
M. Wt: 183.2 g/mol
InChI Key: LYBLESJBIBDORV-UHFFFAOYSA-N
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Description

Ethyl 6-cyano-2-oxohexanoate (CAS: 890097-91-3) is an ester derivative characterized by a six-carbon backbone with a cyano (-CN) group at the sixth position and a ketone (-CO-) at the second position. This compound belongs to the class of α-keto esters, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules . Its structural features, including the electron-withdrawing cyano and ketone groups, influence its reactivity, solubility, and applications in medicinal and industrial chemistry.

Preparation Methods

Detailed Preparation Methods

Protection of Hydroxyl Groups and Use of Carbanion Intermediates

In cases where hydroxyl groups are present on the precursor molecule, protection is necessary to prevent side reactions.

  • Hydroxyl groups are protected using tert-butyl diphenyl silyl chloride (TBDPS-Cl).
  • The protected intermediate is then treated with a carbanion generated from tert-butyl acetate and lithium diisopropylamide.
  • This step introduces the cyano group efficiently while minimizing side products.
  • After the key transformations, the protecting group is removed under conventional conditions to yield the target compound.

Advantages:

  • Higher yield due to protection of reactive hydroxyl groups.
  • Easier monitoring of reaction progress by thin-layer chromatography (TLC).
  • Reduced reagent consumption and fewer side products.

This method is particularly useful for preparing intermediates for statin synthesis and related pharmaceutical compounds.

Continuous Flow Synthesis for Improved Efficiency

A more recent advancement involves continuous flow synthesis, which offers:

  • Mild reaction conditions.
  • High yield and reaction efficiency.
  • Reduced energy consumption.
  • Enhanced safety and environmental protection.

Process Outline:

Step Description Conditions
A Reaction of tert-butyl acetate with a strong base in a reactor Molar ratio 1:0.75–1.25, -40 to 0 °C, 1–300 s residence time
B Reaction of the product from step A with 4-cyano-3-hydroxy ethyl butyrate in a second reactor Molar ratio 1:1.2–4, -15 to 10 °C, 1–300 s residence time
C Acidification with mineral acid in a third reactor Normal pressure, ambient temperature

This continuous method allows for scalable production with consistent quality and reduced waste generation.

Related Synthetic Routes and Intermediates

  • Ethyl 6-chloro-6-oxohexanoate can be synthesized by reacting bis(trichloromethyl) carbonate with monoethyl adipate in the presence of organic amine catalysts at 40–100 °C for 1–10 hours. This intermediate can be further transformed into the cyano derivative.
  • The use of halo hydroxyesters as starting materials followed by cyanide substitution and subsequent purification steps is a common theme in the preparation of cyano-keto esters.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Nucleophilic substitution with sodium cyanide Straightforward, uses haloesters and cyanide High purity, scalable Long reaction time (16 h)
Hydroxyl protection with TBDPS and carbanion chemistry Protects hydroxyl groups, uses strong bases Higher yield, fewer side products Requires protection/deprotection steps
Continuous flow synthesis Continuous reactors, mild conditions High efficiency, safety, eco-friendly Requires specialized equipment
Bis(trichloromethyl) carbonate route Synthesis of chloro intermediate Simple operation, low cost Intermediate step needed

Research Findings and Analytical Data

  • Vapor Phase Chromatography (VPC) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure and purity of the product.
  • Optical rotation measurements provide stereochemical information.
  • Boiling point under reduced pressure is used for product identification and purity assessment.
  • Continuous flow methods demonstrate improved reaction kinetics and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyano-2-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 6-cyano-2-oxohexanoate (C9H13NO3) is an ester compound used across medical, environmental, and industrial research fields due to its unique chemical structure and properties.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing complex organic molecules and as an intermediate in various chemical reactions.
  • Biology This compound is utilized in studying enzyme mechanisms and metabolic pathways.
  • Industry It finds use in producing specialty chemicals, agrochemicals, and materials science.

This compound's biological activity is attributed to its ability to modulate biochemical pathways.

  • Enzyme Interaction The cyano group can act as a nucleophile, participating in biochemical reactions that influence enzyme activities. The ester moiety can undergo hydrolysis to release the corresponding acid, affecting metabolic processes.
  • Signal Transduction It has been shown to modulate signaling pathways that lead to changes in gene expression and metabolic flux.
  • Reactivity The compound can undergo oxidation, reduction, and substitution reactions, allowing for the formation of various derivatives that may exhibit distinct biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

Case studies have highlighted the potential of this compound as an antitumor agent. In animal models, administration of the compound resulted in reduced tumor growth rates and increased apoptosis in cancer cells. The proposed mechanism involves modulation of apoptotic pathways and inhibition of angiogenesis.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. The compound's ability to scavenge free radicals has been noted as a key factor in its protective effects.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction Reduction reactions can convert the cyano group to an amine or the keto group to an alcohol. Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4 are frequently used.
  • Substitution Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups. Reagents like sodium methoxide NaOCH3NaOCH_3 and potassium tert-butoxide KOtBuKOtBu are used for nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of Ethyl 6-cyano-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Ethyl Cyano-oxoalkanoate Homologues

Ethyl 6-cyano-2-oxohexanoate has homologues varying in carbon chain length and substituent positions. Key examples include:

Compound Name Molecular Formula CAS Number Key Features
Ethyl 5-cyano-2-oxovalerate C₈H₁₁NO₃ 857431-56-2 5-carbon chain; shorter backbone
Ethyl 7-cyano-2-oxoheptanoate C₁₀H₁₃NO₃ 890097-92-4 7-carbon chain; increased lipophilicity
Ethyl 8-cyano-2-oxooctanoate C₁₁H₁₅NO₃ 890097-93-5 8-carbon chain; enhanced flexibility

Key Findings :

  • Chain Length Effects: Longer chains (e.g., 7- or 8-carbon) exhibit higher lipophilicity, influencing solubility in non-polar solvents .
  • Reactivity : Shorter chains (e.g., 5-carbon) may undergo faster cyclization due to reduced steric hindrance.

Substituted Phenyl Derivatives

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate (CAS: 898778-14-8) shares the hexanoate backbone but incorporates a dichlorophenyl group at the sixth position. This substitution introduces steric bulk and electron-withdrawing effects, altering reactivity and biological activity .

Comparison :

  • Synthetic Utility: The dichlorophenyl derivative is used in pesticide synthesis, whereas the cyano variant is more common in pharmaceutical intermediates.

Functional Group Variations

6-[2-(2-Hydroxyethoxy)ethoxy]-6-oxohexanoate (CAS: 9010-89-3) replaces the cyano group with a polyether chain. This modification enhances water solubility, making it suitable for aqueous-phase reactions .

Key Differences :

  • Applications: The ether-containing derivative is used in polymer chemistry, while the cyano variant is preferred in nucleophilic substitutions.
  • Thermal Stability: The polyether group may reduce thermal stability compared to the cyano analogue.

Heterocyclic Derivatives

Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-1,3-dihydroimidazol-4-yl}-6-oxohexanoate (CAS: Not provided) integrates a benzothiazole-imidazole moiety.

Research Insights :

  • Synthesis Complexity: Multi-step synthesis (yield: 58%) vs. straightforward esterification for the cyano compound .

Biological Activity

Ethyl 6-cyano-2-oxohexanoate is a compound of significant interest in the fields of organic chemistry and pharmacology due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

It features a cyano group, an ester functional group, and a keto carbonyl, which contribute to its reactivity and biological activity. The compound is typically synthesized through the reaction of ethyl acetoacetate with cyanoacetic acid under basic conditions, followed by purification techniques such as distillation or recrystallization .

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Enzyme Interaction : The cyano group can act as a nucleophile, participating in biochemical reactions that influence enzyme activities. The ester moiety can undergo hydrolysis to release the corresponding acid, affecting metabolic processes .
  • Signal Transduction : It has been shown to modulate signaling pathways that lead to changes in gene expression and metabolic flux .
  • Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the formation of various derivatives that may exhibit distinct biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

Case studies have highlighted the potential of this compound as an antitumor agent. In animal models, administration of the compound resulted in reduced tumor growth rates and increased apoptosis in cancer cells. The proposed mechanism involves modulation of apoptotic pathways and inhibition of angiogenesis .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. The compound's ability to scavenge free radicals has been noted as a key factor in its protective effects .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study FocusFindingsReference
Antimicrobial ActivityInhibition of S. aureus and E. coli growth; disruption of cell wall synthesis
Antitumor ActivityReduced tumor growth; increased apoptosis in cancer cells
Neuroprotective EffectsMitigation of oxidative stress; potential therapeutic benefits in neurodegenerative diseases

Synthesis Methods

This compound can be synthesized via several methods:

  • Base-Catalyzed Reaction : A common method involves reacting ethyl acetoacetate with cyanoacetic acid using sodium ethoxide as a base under reflux conditions.
  • Industrial Production : Large-scale synthesis often employs optimized batch or continuous processes with advanced purification techniques like chromatography .

Properties

IUPAC Name

ethyl 6-cyano-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBLESJBIBDORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641278
Record name Ethyl 6-cyano-2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-91-3
Record name Ethyl 6-cyano-2-oxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyano-2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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